4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde
Overview
Description
4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde is a chemical compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated indazole intermediate in the presence of a palladium catalyst.
Addition of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halides in the presence of a strong base such as sodium hydride.
Formylation: The final step involves the formylation of the indazole ring to introduce the carbaldehyde group. This can be achieved using Vilsmeier-Haack reaction conditions, where a formylating reagent such as DMF and POCl3 is used.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, palladium catalysts for coupling reactions
Major Products Formed
Oxidation: 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylic acid
Reduction: 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties due to the presence of the fluorophenyl group.
Chemical Biology: The compound is used as a probe to investigate the mechanism of action of various biological processes and to identify potential drug targets.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in key biological processes. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to alterations in signal transduction pathways and cellular responses.
Comparison with Similar Compounds
4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde can be compared with other similar compounds, such as:
4-(4-fluorophenyl)-1H-indazole-3-carbaldehyde: Lacks the isopropyl group, which may result in different biological activity and chemical properties.
4-(4-chlorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde: Contains a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and interactions with biological targets.
4-(4-fluorophenyl)-1-methyl-1H-indazole-3-carbaldehyde: Contains a methyl group instead of an isopropyl group, which may influence its pharmacokinetic properties and potency.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other related compounds.
Properties
IUPAC Name |
4-(4-fluorophenyl)-1-propan-2-ylindazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-11(2)20-16-5-3-4-14(17(16)15(10-21)19-20)12-6-8-13(18)9-7-12/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGLDMJELUCQHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC(=C2C(=N1)C=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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